Sodium L-pyroglutamate
Overview
Description
Sodium L-pyroglutamate, also known as sodium 5-oxopyrrolidine-2-carboxylate, is the sodium salt of L-pyroglutamic acid. This compound is a derivative of the amino acid proline and is widely recognized for its excellent moisture-binding properties. It is commonly used in skincare and haircare products due to its ability to retain moisture and improve skin health .
Mechanism of Action
Target of Action
Sodium L-pyroglutamate, also known as PCA, 5-oxoproline, or pidolic acid, is a natural amino acid derivative . It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . Its primary targets are the cells in the skin and hair, where it acts as a humectant.
Mode of Action
The primary mechanism of action of this compound relates to its ability to attract and bind water molecules. This hygroscopic property makes it a valuable ingredient in cosmetics and personal care products, helping to retain moisture in the skin and hair.
Biochemical Pathways
This compound is a metabolite in the glutathione cycle . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .
Pharmacokinetics
It is known that it can be formed by heating glutamic acid at 180 °c, which results in the loss of a molecule of water . More research is needed to fully understand its pharmacokinetics.
Result of Action
This compound has a significant impact on skin and hair hydration due to its hygroscopic properties. By attracting and binding water molecules, it helps to retain moisture, leading to healthier and more vibrant skin and hair.
Biochemical Analysis
Biochemical Properties
Sodium L-pyroglutamate plays a crucial role in biochemical reactions, particularly in the glutathione cycle. It is formed from glutathione through the action of the enzyme gamma-glutamyl cyclotransferase. This compound is then converted back to glutamate by the enzyme 5-oxoprolinase . This compound interacts with various enzymes and proteins, including gamma-glutamyl cyclotransferase and 5-oxoprolinase, facilitating the conversion processes within the glutathione cycle. These interactions are essential for maintaining cellular redox balance and detoxification processes.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by acting as a precursor for glutamate, which is a critical neurotransmitter in the brain. This compound can affect cell signaling pathways, particularly those involving glutamate receptors. Additionally, this compound impacts gene expression and cellular metabolism by modulating the levels of glutathione, a vital antioxidant . In the brain, it opposes the action of glutamate, potentially affecting neurotransmission and neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes such as gamma-glutamyl cyclotransferase and 5-oxoprolinase, facilitating the conversion of glutathione to glutamate and vice versa . This binding interaction is crucial for the regulation of the glutathione cycle. Additionally, this compound can influence enzyme activity, either inhibiting or activating specific pathways, which in turn affects cellular redox states and detoxification processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term effects on cellular function include alterations in glutathione levels and potential impacts on cellular metabolism and redox balance.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may enhance cellular functions by maintaining optimal glutathione levels. At higher doses, this compound can exhibit toxic effects, potentially leading to neurotoxicity and disruptions in cellular metabolism . Threshold effects have been observed, indicating that there is a fine balance between beneficial and adverse effects depending on the dosage administered.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the glutathione cycle. It is converted from glutathione by gamma-glutamyl cyclotransferase and then back to glutamate by 5-oxoprolinase . These enzymes and cofactors are essential for the proper functioning of the glutathione cycle, which plays a critical role in detoxification and maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its availability for biochemical reactions . The distribution of this compound is crucial for its role in maintaining cellular homeostasis and supporting various metabolic processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, ensuring its involvement in critical biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium L-pyroglutamate can be synthesized through the cyclization of L-glutamic acid. The process involves heating L-glutamic acid at high temperatures, typically around 180°C, which results in the loss of a water molecule and the formation of L-pyroglutamic acid. The subsequent neutralization of L-pyroglutamic acid with sodium hydroxide yields this compound .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting L-glutamic acid using specific strains of bacteria. The fermentation process is followed by purification and crystallization steps to obtain the final product. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium L-pyroglutamate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form L-pyroglutamic acid and sodium hydroxide.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Amidation: this compound can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Amidation: Amines, coupling agents (e.g., dicyclohexylcarbodiimide).
Major Products:
Hydrolysis: L-pyroglutamic acid and sodium hydroxide.
Esterification: Esters of L-pyroglutamic acid.
Amidation: Amides of L-pyroglutamic acid.
Scientific Research Applications
Sodium L-pyroglutamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a chiral building block in asymmetric synthesis.
Biology: this compound is studied for its role in the glutathione cycle and its potential neuroprotective effects.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to modulate glutamate levels in the brain.
Industry: this compound is used in cosmetics and personal care products for its moisturizing properties.
Comparison with Similar Compounds
L-pyroglutamic acid: The parent compound of sodium L-pyroglutamate, with similar moisture-binding properties but different solubility characteristics.
Sodium D-pyroglutamate: The D-enantiomer of this compound, which may have different biological activities.
Sodium glutamate: Another sodium salt of an amino acid, commonly used as a flavor enhancer in food.
Uniqueness: this compound is unique due to its high solubility in water and its ability to function as a humectant in various formulations. Its role in the glutathione cycle also distinguishes it from other similar compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCXAMJWCDHFM-DFWYDOINSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183074 | |
Record name | Sodium pidolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28874-51-3 | |
Record name | Sodium pidolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028874513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium pidolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-oxo-L-prolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PIDOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V74VH163T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of Sodium L-Pyroglutamate Trihydrate tell us about its material properties?
A1: The study ["The crystal structure of this compound trihydrate ( sodium pidolate trihydrate )"] [] reveals that the compound exists as a trihydrate in its crystalline form. This means that three water molecules are present per molecule of this compound in the crystal lattice. This information is crucial for understanding the compound's stability, solubility, and potential applications. For instance, the presence of water molecules in the crystal structure might influence its hygroscopic nature and its behavior in different solvents. Further research is needed to fully elucidate the relationship between the crystal structure and the material properties of this compound Trihydrate.
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